molecular formula C8H9NO3 B2465609 methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate CAS No. 1198-75-0

methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate

Cat. No. B2465609
CAS RN: 1198-75-0
M. Wt: 167.164
InChI Key: DJOREUNKCJRSPG-UHFFFAOYSA-N
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Description

“Methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate” is a chemical compound with the CAS Number: 1198-75-0 . It has a molecular weight of 167.16 . The compound is typically stored at 4 degrees Celsius and is available in powder form . Its IUPAC name is “methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate” and its InChI Code is "1S/C8H9NO3/c1-9-6 (5-10)3-4-7 (9)8 (11)12-2/h3-5H,1-2H3" .


Molecular Structure Analysis

The molecular structure of “methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate” can be represented by the InChI Code: "1S/C8H9NO3/c1-9-6 (5-10)3-4-7 (9)8 (11)12-2/h3-5H,1-2H3" . This indicates that the molecule consists of 8 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms.


Physical And Chemical Properties Analysis

“Methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 167.16 . The compound’s InChI Code is "1S/C8H9NO3/c1-9-6 (5-10)3-4-7 (9)8 (11)12-2/h3-5H,1-2H3" .

Scientific Research Applications

Origin and Physiological Activities

Pyrrole-2-carboxaldehyde (Py-2-C) derivatives, which include “methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate”, have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms . These molecules containing the Py-2-C skeleton have various biological functions .

Diabetes Marker

The well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton . This indicates the potential of “methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate” in diabetes research.

Inhibitory Activities

Some Py-2-C derivatives have shown significant inhibitory activities . For instance, Methyl 2-[2-formyl-5-(methoxymethyl)-1 H-pyrrol-1-yl] propanoate showed significant inhibitory activities of 40% at 100 μM .

Biological Active Scaffold

Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

Therapeutic Applications

Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more .

Synthesis of Bioactive Heterocycles

Pyrrole and its derivatives are often used in the synthesis of bioactive heterocycles . For instance, Vilsmeir–Haack conditions were applied for formylation of pyrroles under microwave conditions to give 3-formylpyrroles .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and others .

Mechanism of Action

Target of Action

Methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate is a complex organic compound with a molecular weight of 167.16 The primary targets of this compound are currently not well-documented in the literature

Mode of Action

The mode of action of Methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate is not well-understood at this time. It’s possible that it interacts with its targets through a variety of mechanisms, potentially involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding, electrostatic interactions, or van der Waals forces. These are general mechanisms and the specific mode of action for this compound remains to be elucidated .

Biochemical Pathways

The biochemical pathways affected by Methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate are currently unknown. Given the structure of the compound, it may be involved in pathways related to pyrrole metabolism or other processes involving similar heterocyclic compounds

Pharmacokinetics

These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects .

Result of Action

It’s possible that the compound could have a range of effects depending on its specific targets and mode of action .

Action Environment

The action, efficacy, and stability of Methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate can be influenced by a variety of environmental factors. These could include pH, temperature, the presence of other molecules or ions, and more

properties

IUPAC Name

methyl 5-formyl-1-methylpyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-9-6(5-10)3-4-7(9)8(11)12-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOREUNKCJRSPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C1C(=O)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate

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